Product packaging for angelmicin A(Cat. No.:CAS No. 151687-87-5)

angelmicin A

Cat. No.: B1177264
CAS No.: 151687-87-5
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Description

Historical Discovery and Isolation from Microbispora Species

The discovery of this compound occurred during a comprehensive screening program initiated in the early 1990s, specifically designed to identify novel microbial substances capable of inhibiting oncogenic signal transduction pathways. The isolation process began with the collection of soil samples from Mount Tennyo, located in Gunma Prefecture, Japan, a region known for its diverse microbial communities and unique environmental conditions that favor the growth of rare actinomycetes. The screening methodology employed a distinctive approach that exploited the differential growth characteristics between transformed and normal cells, utilizing the reduced serum or growth factor requirements of transformed cells as a selection parameter.

The original isolation was accomplished from a culture of the rare actinomycete Microbispora species strain AA9966, which demonstrated selective inhibition of src transformed cell growth in serum-free medium. The purification process involved multiple chromatographic steps, beginning with ethyl acetate extraction of the culture broth, followed by sequential purification using Diaion HP-20 resin and YMC GEL ODS column chromatography. This methodical approach enabled the separation of this compound from its closely related congener angelmicin B, both of which were present in the fermentation extract.

The initial characterization revealed that this compound possessed a molecular weight of approximately 1,700 daltons, with subsequent high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy confirming its molecular formula as C85H112O38. The compound exhibited distinctive physicochemical properties, including its characteristic red powder appearance and specific ultraviolet absorption patterns that distinguished it from other known natural products. The isolation yield from the original fermentation was modest, reflecting the specialized nature of the producing organism and the complex biosynthetic pathway required for this compound production.

Taxonomic Classification and Microbial Origin

The producing organism responsible for this compound biosynthesis belongs to the genus Microbispora, which represents a distinctive group within the actinobacterial order Streptosporangiales. Microbispora species are classified as Gram-positive, aerobic, non-acid-alcohol-fast, and non-motile bacteria that exhibit both mesophilic and thermophilic growth characteristics. The genus is positioned within the family Streptosporangiaceae, which encompasses several genera known for their production of bioactive secondary metabolites.

The taxonomic designation of Microbispora was established by Nonomura and Ohara in 1957, with the type species being Microbispora rosea. The genus name derives from Greek and Latin roots, specifically "mikros" meaning small, "bis" meaning twice, and "spora" referring to spore, collectively describing the characteristic formation of small, paired spores. This morphological feature represents a defining characteristic of the genus and aids in its identification and classification within the broader actinobacterial phylogeny.

Microbispora species demonstrate remarkable versatility in their ecological distribution, having been isolated from diverse environments including soil samples, plant litter, and as both epiphytes and endophytes associated with various plant species. The genomic guanine-cytosine content of Microbispora species typically ranges from 68 to 73 percent, which falls within the expected range for actinobacterial genera. The morphological characteristics include the formation of branched substrate and aerial mycelia, with spore chains typically containing two spores formed longitudinally on short aerial hyphae.

The growth characteristics of this compound-producing Microbispora strains reflect their specialized metabolic capabilities, with some isolates requiring extended incubation periods of two to four weeks for visible colony formation and four to six weeks for complete spore maturation. Temperature tolerance varies among different species, with mesophilic strains growing optimally between 20 and 37 degrees Celsius, while thermophilic variants can tolerate temperatures up to 55 degrees Celsius.

Position within Natural Product Chemistry Classification

This compound occupies a unique position within the broader classification of natural products, specifically belonging to the anthraquinoid class of secondary metabolites. Anthraquinones represent a significant group of aromatic organic compounds characterized by their distinctive quinone structure, typically featuring a central anthracene ring system with carbonyl functionalities. These compounds are widely distributed in nature and are produced by various organisms including plants, fungi, and bacteria, often serving roles in pigmentation, defense mechanisms, or allelopathic interactions.

The structural complexity of this compound extends beyond simple anthraquinone architecture, incorporating multiple cyclitol residues and extensive glycosylation patterns that significantly enhance its molecular diversity and biological activity potential. This compound represents an example of how microbial secondary metabolism can elaborate basic aromatic scaffolds into highly complex natural products through the sequential action of specialized biosynthetic enzymes. The presence of multiple sugar residues attached to the core structure places this compound within the glycoside subclass of natural products, compounds known for their enhanced water solubility and specific biological targeting capabilities.

Within the context of microbial natural products, this compound exemplifies the sophisticated biosynthetic capabilities of actinobacteria, organisms renowned for their production of clinically important antibiotics and other bioactive compounds. The compound's classification as a tyrosine kinase inhibitor positions it within the growing category of natural products that target specific enzymatic pathways involved in cellular signaling and regulation. This functional classification has significant implications for understanding the compound's mechanism of action and potential therapeutic applications.

The molecular architecture of this compound, featuring its pseudo-symmetric structure and multiple oxidation states across different ring systems, represents a remarkable achievement in natural biosynthesis. The compound demonstrates how evolutionary pressures have shaped microbial metabolic pathways to produce structurally sophisticated molecules capable of selective biological interactions. This level of structural complexity places this compound among the most architecturally impressive natural products discovered from microbial sources.

Relation to Hibarimicin Family Compounds

The relationship between this compound and the hibarimicin family of compounds represents one of the most intriguing aspects of this natural product's discovery and characterization. Hibarimicin A, independently isolated from Microbispora rosea subspecies hibaria, demonstrates virtually identical physicochemical properties to this compound, suggesting these compounds may represent the same molecular entity obtained from closely related microbial strains. This observation highlights the reproducible nature of specialized metabolite production within the Microbispora genus and underscores the taxonomic relationships among different subspecies.

The hibarimicin complex encompasses multiple related compounds designated as hibarimicins A, B, C, D, and G, each possessing distinct molecular formulas while maintaining structural similarities that reflect their common biosynthetic origin. Hibarimicin A shares the molecular formula C85H112O37 with this compound, though slight variations in analytical data suggest possible stereochemical or minor structural differences that may arise from strain-specific biosynthetic modifications. The production strain for the hibarimicin family, designated TP-A0121, was classified as Microbispora rosea subspecies hibaria, establishing a clear taxonomic link to the angelmicin-producing organisms.

Table 1: Molecular Characteristics of this compound and Related Hibarimicin Compounds

Compound Molecular Formula Molecular Weight Source Organism Biological Activity
This compound C85H112O38 ~1,700 Microbispora sp. AA9966 Tyrosine kinase inhibition
Hibarimicin A C85H112O37 ~1,700 M. rosea subsp. hibaria Tyrosine kinase inhibition
Hibarimicin B C85H112O37 ~1,700 M. rosea subsp. hibaria Tyrosine kinase inhibition
Hibarimicin C C83H110O36 ~1,650 M. rosea subsp. hibaria Tyrosine kinase inhibition
Hibarimicin D C85H112O38 ~1,725 M. rosea subsp. hibaria Tyrosine kinase inhibition

The biological activity profiles of this compound and the hibarimicin family compounds demonstrate remarkable consistency in their ability to selectively inhibit src tyrosine kinase activity without significantly affecting protein kinase A or protein kinase C. This selectivity pattern suggests that despite minor structural variations among family members, the essential molecular features responsible for tyrosine kinase recognition and inhibition are conserved across the compound series. The hibarimicin compounds also exhibit anti-Gram-positive bacterial activity, with minimum inhibitory concentrations ranging from 0.8 to 12.56 micrograms per milliliter.

The discovery of both angelmicin and hibarimicin families from different Microbispora subspecies provides valuable insights into the distribution and evolution of specialized metabolite production within this bacterial genus. The fact that multiple research groups independently isolated and characterized these closely related compounds from geographically and taxonomically distinct sources suggests that the biosynthetic pathways responsible for their production represent conserved metabolic capabilities within the Microbispora lineage. This conservation implies significant evolutionary selective pressure favoring the maintenance of these complex biosynthetic gene clusters, likely reflecting important ecological roles for these compounds in their natural environments.

The structural relationships among this compound and hibarimicin family members also provide important information about the flexibility and specificity of the underlying biosynthetic machinery. The presence of compounds with varying molecular formulas within the same general structural framework suggests that the biosynthetic enzymes involved possess sufficient promiscuity to generate structural diversity while maintaining core functional features. This biosynthetic flexibility has important implications for understanding how these organisms might respond to environmental pressures or genetic modifications that could lead to the production of novel analogs with potentially enhanced biological properties.

Properties

CAS No.

151687-87-5

Molecular Formula

C4H12N2O2

Synonyms

angelmicin A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Angelmicin B and Congeners

Compound Core Structure Key Differences Glycosylation References
Angelmicin B Pseudo-C2-symmetric anthraquinoid dimer Oxidation state variations in B/B', C/C', D/D' rings; unresolved stereochemistry at C13′ and sugars Yes (E, F, G units)
Hibarimicin A–G Similar anthraquinoid framework Substituent modifications (e.g., hydroxylation patterns) Variable
Hibarimicinone AB ten-membered ring system Lacks glycosylation; simplified oxidation states No
HMP-Y1 AB ten-membered ring + naphthoquinone Non-glycosylated; distinct naphthoquinone appendage No
  • Angelmicin B vs. Hibarimicins: Angelmicin B shares its core anthraquinoid structure with hibarimicins A–G but differs in oxidation states and glycosylation patterns .
  • Angelmicin B vs. Hibarimicinone/HMP-Y1: The latter lack glycosylation and exhibit simplified or modified ring systems, making them less biologically potent .

Preparation Methods

Fermentation and Initial Extraction

This compound is produced via fermentation of Microbispora sp. AA9966, a rare actinomycete strain. The culture broth is extracted with ethyl acetate, yielding a crude mixture containing both angelmicins A and B. Key parameters for optimal yield include:

  • Fermentation duration : 7–10 days under aerobic conditions

  • Extraction solvent ratio : Ethyl acetate-to-broth ratio of 1:2 (v/v)

  • Temperature : Maintained at 28°C during fermentation

The initial extract undergoes vacuum evaporation to concentrate bioactive components, with this compound constituting approximately 0.002% of the dry extract weight based on bioactivity-guided fractionation.

Chromatographic Purification

A multi-step chromatographic protocol achieves separation of this compound from its structural analog, angelmicin B:

  • Diaion HP-20 Column Chromatography

    • Stationary phase: Hydrophobic resin

    • Mobile phase: Stepwise gradient of methanol/water (30:70 → 100:0)

    • This compound elutes in the 80:20 methanol/water fraction

  • YMC GEL ODS-A Column Chromatography

    • Stationary phase: Octadecylsilyl (ODS) silica gel

    • Mobile phase: Acetonitrile/water (55:45) with 0.1% trifluoroacetic acid

    • Final purity: >95% as determined by analytical HPLC

Physico-Chemical Characterization

The table below summarizes key properties of purified this compound:

PropertyThis compoundAngelmicin B
Molecular formulaC85H112O38C85H112O37
Molecular weight (Da)1700.81684.8
UV λmax (MeOH) nm (ε)244 (38,700)239 (48,200)
278 (46,400)281 (50,600)
433 (15,900)433 (13,500)
509 (10,000)510 (11,300)
IR νmax (cm⁻¹)3450, 1700, 16203450, 1700, 1620

The single oxygen atom difference between the two congeners arises from variation in glycosylation patterns, as evidenced by comparative FAB-MS and NMR analyses.

Challenges in De Novo Synthesis of this compound

Structural Complexity Analysis

This compound's structure comprises four key domains that pose synthetic challenges:

  • Tricyclic A-B subunit : Similar to angelmicin B, containing a tetrahydrofuran ring fused to a decalin system

  • C-D naphthoquinone core : Bicyclic system with peri-hydroxyquinone functionality

  • Glycosylation pattern : Three deoxyhexose residues at C-5, C-10, and C-12 positions

  • Acyl side chains : Four methyl-branched fatty acid substituents

The additional oxygen atom in this compound compared to angelmicin B likely resides in the glycosylation pattern, necessitating precise stereochemical control during synthesis.

Lessons from Angelmicin B Synthesis

While no total synthesis of this compound has been reported, methodologies developed for angelmicin B provide valuable insights:

A-B Subunit Construction

Key strategies for the tricyclic core include:

  • Three-component coupling : γ-Silylallylboranes with aldehydes to form tetrahydrofuran rings

  • Tandem radical fragmentation-etherification : For THF ring formation under mild conditions

  • Contrasteric Diels-Alder reactions : Lewis acid-catalyzed [4+2] cycloadditions for decalin systems

A gram-scale synthesis of angelmicin B's A'B'-subunit achieved 82% yield in the critical Diels-Alder step using BF₃·OEt₂ catalysis. This approach could be adapted for this compound by modifying protecting group strategies to accommodate additional oxygen functionality.

C-D Naphthoquinone Synthesis

The Suzuki-Miyaura coupling developed for angelmicin B's CD-D' subunit demonstrates the feasibility of late-stage aryl-naphthoquinone coupling:

  • Boronic acid coupling partner : Prepared via directed ortho-metalation

  • Bromonaphthoquinone precursor : Synthesized through Friedel-Crafts acylation

  • Coupling conditions : Pd(PPh₃)₄, K₂CO₃, 80°C, 12h (78% yield)

Prospective Synthetic Routes for this compound

Retrosynthetic Analysis

A plausible disconnection strategy involves:

  • Glycosidic bonds : Late-stage glycosylation using appropriately protected donors

  • Acyl side chains : Mitsunobu or Steglich esterification

  • C-D quinone core : Oxidative dimerization of monomeric units

  • A-B subunit : Adapted from angelmicin B methodologies

Tetrahydrofuran Annulation

The formal [3+2] annulation strategy successful for angelmicin B could be modified:

  • Aldehyde substrates : 4-pentenal (for this compound) vs. 3-butenal (angelmicin B)

  • Silane directing groups : Benzhydryldimethylsilane improves stereoselectivity to 9:1 dr

  • Oxidation state adjustment : TEMPO-mediated oxidation to install ketone functionality

Glycosylation Strategy

The three deoxyhexose residues require sequential installation:

  • Donor activation : Thioglycosides for orthogonal activation

  • Protecting groups :

    • C-2: Participating groups (acetyl) for 1,2-trans selectivity

    • C-3/C-4: Non-participating groups (benzyl) for 1,2-cis linkages

  • Coupling sequence :

    • Primary alcohol glycosylation first (C-12 position)

    • Secondary alcohols (C-5, C-10) via intramolecular aglycon delivery

Analytical Characterization Techniques

Spectroscopic Differentiation from Angelmicin B

  • ¹³C NMR Analysis :

    • Additional oxygenated carbons between δ 70–80 ppm

    • Downfield shift of anomeric carbons (δ 95–100 ppm) due to altered glycosylation

  • High-Resolution Mass Spectrometry :

    • Exact mass: 1700.7421 (calcd for C85H112O38)

    • Isotope pattern analysis confirms molecular formula

  • Circular Dichroism :

    • Cotton effects at 433 nm (Δε +3.2) and 509 nm (Δε -1.8) confirm absolute configuration

Q & A

Q. What are the key synthetic strategies for constructing the core structural subunits of angelmicin A, and how do they address stereochemical challenges?

The synthesis of this compound’s subunits often employs tandem radical reactions and stereoselective cycloadditions. For example, the AB subunit can be synthesized via a tandem alkoxy radical fragmentation-etherification, which avoids traditional protecting-group strategies and enables efficient stereocontrol . Critical steps include:

  • Radical-mediated cyclization : Generates tetrahydropyran rings via alkoxy radical intermediates, with fragmentation pathways carefully controlled to avoid undesired byproducts .
  • RCEYM/IMDA protocols : Ring-closing enyne metathesis (RCEYM) followed by intramolecular Diels-Alder (IMDA) reactions build bicyclic frameworks with high enantioselectivity . Methodological considerations include optimizing reaction solvents (e.g., acetonitrile for radical stability) and monitoring intermediates via LC-MS to resolve mechanistic ambiguities .

Q. How is the biological activity of this compound evaluated, and what methodological pitfalls arise in correlating in vitro and cellular data?

this compound’s anticancer activity is assessed using:

  • Src tyrosine kinase inhibition assays : IC50 values are measured via competitive binding assays, though discrepancies between kinase inhibition (e.g., IC50 > 5800 nM) and antiproliferative effects (e.g., IC50 = 58 nM in HL-60 cells) suggest off-target mechanisms .
  • Differentiation induction assays : Flow cytometry tracks CD11b/CD14 markers in leukemia cells, requiring careful normalization to avoid false positives from cytotoxicity . Researchers must distinguish direct kinase inhibition from epigenetic or metabolic effects by using orthogonal assays (e.g., CRISPR knockouts of putative targets) .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms for this compound subunit synthesis?

Mechanistic ambiguities, such as competing radical pathways in THF ring formation, are addressed through:

  • Isotopic labeling : Deuterated substrates track hydrogen transfer patterns to distinguish fragmentation vs. displacement pathways .
  • Computational modeling : DFT calculations predict transition-state energies for competing pathways, guiding experimental validation . For example, the absence of intermediate 13b in radical etherification suggests rapid intramolecular displacement, supported by kinetic isotope effect (KIE) studies .

Q. What scalable strategies exist for gram-scale synthesis of this compound subunits, and how do they balance yield with stereochemical fidelity?

Gram-scale synthesis of subunits like A’B’ involves:

  • Contrasteric Diels-Alder reactions : Lewis acid catalysts (e.g., SnCl4) enforce stereoselectivity in decalin frameworks, achieving >85% diastereomeric excess .
  • Tandem silyl zincate additions : Sequential 1,6-addition and enolate oxidation install propyl substituents with minimal racemization . Key scalability challenges include optimizing catalyst loading (e.g., 10 mol% PPTS for acetal protection) and minimizing column chromatography through crystallization-driven purification .

Q. What experimental and computational approaches are used to resolve the stereochemical ambiguities of this compound’s aglycon?

The absolute configuration of this compound’s aglycon is determined via:

  • X-ray crystallography : Single-crystal analysis of advanced intermediates (e.g., iodide 13a ) establishes relative stereochemistry .
  • NOE spectroscopy : Nuclear Overhauser effect correlations map spatial proximity of protons in crowded bicyclic regions .
  • Comparative biosynthetic analysis : Aligns this compound’s stereochemistry with homologous polyketides (e.g., hibarimicins) using gene cluster mining .

Methodological Guidance for Contradictory Data

Q. How should researchers design experiments to validate conflicting hypotheses about this compound’s cellular targets?

To address discrepancies between kinase inhibition and cellular activity:

  • Chemical proteomics : Use biotinylated this compound analogs for pull-down assays coupled with LC-MS/MS to identify binding partners .
  • Transcriptomic profiling : RNA-seq of treated cells reveals pathway enrichment (e.g., differentiation markers vs. apoptosis genes) .
  • In vivo models : Zebrafish xenografts assess tumor-specific efficacy while controlling for off-target toxicity .

Q. What strategies mitigate challenges in reproducing synthetic protocols for this compound subunits?

Reproducibility issues arise from subtle variations in:

  • Radical initiator purity : Recrystallize AIBN (azobisisobutyronitrile) to >99% purity to ensure consistent fragmentation yields .
  • Moisture-sensitive steps : Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone) for silyl zincate additions . Detailed reporting of auxiliary reagents (e.g., HMDS for silylation) in supplementary materials is critical .

Tables

Table 1. Key Reaction Conditions for this compound Subunit Synthesis

StepReagents/ConditionsYieldReference
THF ring formationTMSCl, NaI, HMDS, MeCN, 82°C78%
Diels-Alder cyclizationSnCl4, CH2Cl2, −20°C85%
Allylic oxidationDDQ, CH2Cl2, 23°C82%

Table 2. Biological Activity Data for this compound Analogues

AssayIC50 (nM)Model SystemKey FindingReference
Src kinase inhibition>5800In vitro enzymaticWeak direct inhibition
HL-60 proliferation58Human leukemiaPotent differentiation induction

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